(2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structural features, which include a formyl group, dimethyl substitutions, and a phenylpiperazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The initial step involves the formation of the piperazine ring through a cyclization reaction of appropriate diamines.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.
Dimethyl Substitution: The dimethyl groups are introduced through alkylation reactions using methylating agents like methyl iodide.
Phenylation: The phenyl group is introduced through a nucleophilic substitution reaction using phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Phenyl halides, nucleophilic catalysts.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate
- (2R,5S)-1-allyl-2,5-dimethylpiperazine
- (2R,5S)-2,5-dimethyl-4-[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]piperazine
Uniqueness
(2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its formyl group, dimethyl substitutions, and phenylpiperazine core make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
6936-33-0 |
---|---|
Molecular Formula |
C14H19N3OS |
Molecular Weight |
277.39 g/mol |
IUPAC Name |
(2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C14H19N3OS/c1-11-9-17(12(2)8-16(11)10-18)14(19)15-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,15,19)/t11-,12+/m0/s1 |
InChI Key |
CAFDTKCIPGNWBP-NWDGAFQWSA-N |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(=S)NC2=CC=CC=C2)C)C=O |
Canonical SMILES |
CC1CN(C(CN1C(=S)NC2=CC=CC=C2)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.